molecular formula C21H24N4O3 B11202254 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11202254
M. Wt: 380.4 g/mol
InChI Key: NECISVRANGHHJQ-UHFFFAOYSA-N
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Description

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to obtain the desired benzofuro[3,2-d]pyrimidine structure . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antileukemia applications, it may inhibit key enzymes or receptors involved in cell signaling pathways that regulate cancer cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H24N4O3/c26-21(22-11-15-6-4-10-27-15)14-5-3-9-25(12-14)20-19-18(23-13-24-20)16-7-1-2-8-17(16)28-19/h1-2,7-8,13-15H,3-6,9-12H2,(H,22,26)

InChI Key

NECISVRANGHHJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5CCCO5

Origin of Product

United States

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